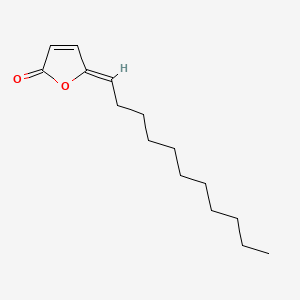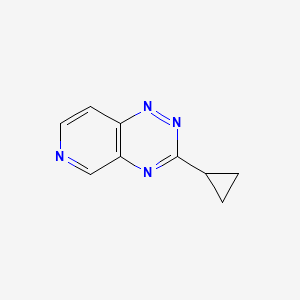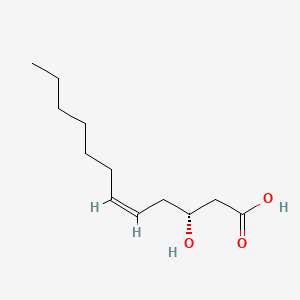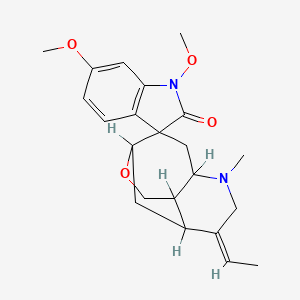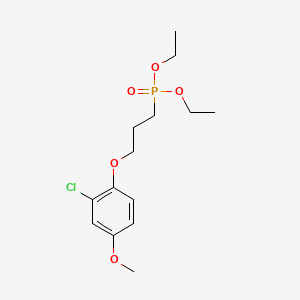
Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester is a chemical compound with the molecular formula C14H22ClO5P. It consists of 22 hydrogen atoms, 14 carbon atoms, 5 oxygen atoms, 1 phosphorus atom, and 1 chlorine atom . This compound is part of the phosphonic acid ester family, which is known for its diverse applications in various fields such as agriculture, medicine, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester typically involves the reaction of 3-(2-chloro-4-methoxyphenoxy)propyl alcohol with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phenoxypropyl compounds .
Scientific Research Applications
Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other phosphonic acid esters and related compounds.
Biology: This compound can be used in the study of enzyme inhibition and as a potential lead compound for the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt metabolic pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester: This compound has a similar structure but with a longer carbon chain.
Phosphonic acid, [7-(2-chloro-4-methoxyphenoxy)heptyl]-, diethyl ester: This compound also has a similar structure but with an even longer carbon chain.
Uniqueness
Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester is unique due to its specific molecular structure, which allows it to interact with particular enzymes and biological pathways. Its shorter carbon chain compared to similar compounds may result in different physical and chemical properties, such as solubility and reactivity, making it suitable for specific applications .
Properties
CAS No. |
89210-90-2 |
|---|---|
Molecular Formula |
C14H22ClO5P |
Molecular Weight |
336.75 g/mol |
IUPAC Name |
2-chloro-1-(3-diethoxyphosphorylpropoxy)-4-methoxybenzene |
InChI |
InChI=1S/C14H22ClO5P/c1-4-19-21(16,20-5-2)10-6-9-18-14-8-7-12(17-3)11-13(14)15/h7-8,11H,4-6,9-10H2,1-3H3 |
InChI Key |
WDTUXIPXTSGROZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCOC1=C(C=C(C=C1)OC)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


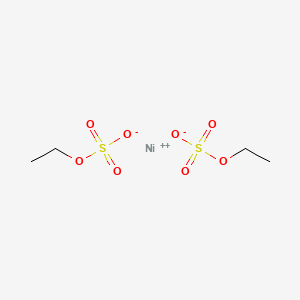
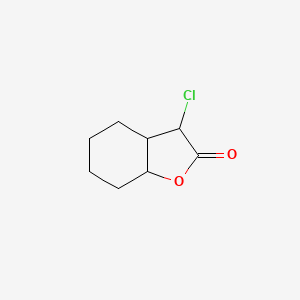
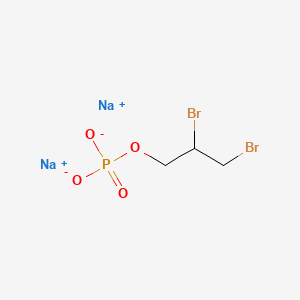
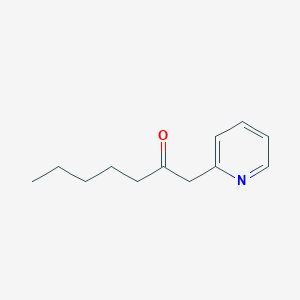

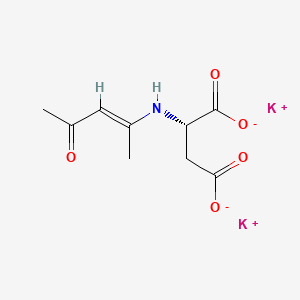
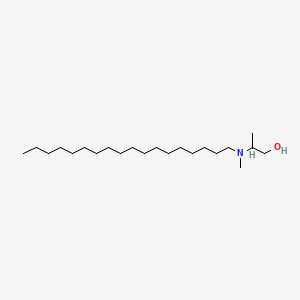

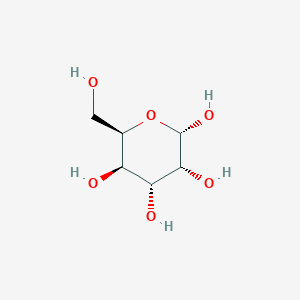
![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
